NAMPT Inhibition: Superior Retinal Safety Profile Compared to Imidazo-Pyridine Inhibitors
Amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exhibit potent NAMPT inhibition with a distinct safety advantage: compound 26, a representative derivative, demonstrated significantly reduced rat retinal exposure compared to a previously studied imidazo-pyridine-containing NAMPT inhibitor [1]. This differentiation is critical, as retinal toxicity is a known dose-limiting adverse effect of NAMPT inhibitors [2].
| Evidence Dimension | Rat Retinal Exposure |
|---|---|
| Target Compound Data | Reduced exposure (exact quantification not reported in abstract) |
| Comparator Or Baseline | Imidazo-pyridine-containing NAMPT inhibitor |
| Quantified Difference | Reduced retinal exposure relative to comparator |
| Conditions | In vivo rat model, comparative pharmacokinetic evaluation |
Why This Matters
Reduced retinal exposure translates to a potentially wider therapeutic window and lower risk of ocular toxicity, a key differentiator for procurement when selecting a NAMPT inhibitor scaffold.
- [1] Zheng X, Bair KW, Bauer P, et al. Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorg Med Chem Lett. 2013;23(19):5360-5364. View Source
- [2] Proteopedia. Fragment-based Identification of Amides Derived From trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT). Accessed 2026. View Source
